molecular formula C14H20N2 B3242299 6-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline CAS No. 1507701-62-3

6-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B3242299
CAS No.: 1507701-62-3
M. Wt: 216.32
InChI Key: XPBCDWNBSRTCDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline is a chemical compound of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C14H18N2 and a molecular weight of 238.76 g/mol for its hydrochloride salt, this compound serves as a versatile synthetic intermediate and building block . The structure combines two privileged pharmacophores—the tetrahydroquinoline and piperidine rings—which are frequently found in biologically active molecules and FDA-approved drugs . This compound is valued for its potential application in the synthesis of novel therapeutic agents. Its structure is particularly relevant in the development of targeted cancer therapies. Research into analogous tetrahydroquinoline derivatives has demonstrated their potential as potent inhibitors of key biological targets, such as the mechanistic target of rapamycin (mTOR), a serine/threonine kinase pathway crucial in regulating cell growth and survival, and often dysregulated in cancers . Furthermore, piperidine-containing compounds are established components of various anticancer agents . The integration of these two moieties into a single molecule makes this compound a promising scaffold for researchers exploring new oncological treatments, though its specific mechanism of action is dependent on the final synthesized drug candidate. As a supplied product, this compound hydrochloride is a solid and should be stored at room temperature . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

6-piperidin-4-yl-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-2-13-10-12(3-4-14(13)16-7-1)11-5-8-15-9-6-11/h3-4,10-11,15-16H,1-2,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBCDWNBSRTCDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)C3CCNCC3)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of piperidine derivatives with quinoline precursors in the presence of catalysts such as palladium or rhodium complexes. The reaction conditions often include elevated temperatures and the use of solvents like toluene or ethanol to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis. The choice of catalysts and solvents is optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets in biological systems. It may act as an agonist or antagonist at various receptors, influencing neurotransmitter pathways. The compound’s effects are mediated through binding to receptors such as serotonin or dopamine receptors, leading to changes in cellular signaling and physiological responses .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Challenges: Introducing cyclic amines (e.g., piperidin-4-yl) via reductive amination often results in low yields due to steric hindrance and poor reactivity of ketones like piperidinone .
  • Substituent Effects: Bromination at the 6-position (compound 61) modifies electronic properties but requires harsh reagents like NBS . Methyl groups at the 2-position (e.g., 2-R-THQ derivatives) are easier to introduce via alkyllithium addition to quinoline, followed by reduction .
Pharmacological Implications

Key Observations :

  • 6-Piperidin-4-yl vs. 1-Substituted Piperidine : The 6-position substitution directly influences target engagement, while 1-substituted piperidines (e.g., compound 58) may enhance pharmacokinetic properties like solubility and stability .
  • 2-Alkyl vs. 6-Piperidinyl : 2-Alkyl substituents (e.g., ethyl, isopropyl) improve lithiation efficiency for further functionalization but may reduce synthetic scope due to steric effects .
Physicochemical and Stability Properties
  • Oxidation Sensitivity: 1,2,3,4-Tetrahydroquinoline derivatives are prone to oxidation to quinoline under catalytic conditions. For example, oxidation of THQ with H₂O₂ yields 8% quinoline, while molecular oxygen requires higher temperatures .
  • Synthetic Yields : The 6-piperidin-4-yl derivative is synthesized in moderate yields (40–48%) via reductive amination, whereas 2-alkyl-THQ derivatives achieve higher yields (56–74%) via alkyllithium addition .

Biological Activity

6-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, drawing on various studies to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with tetrahydroquinoline precursors. The process often employs coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate carboxylic groups for acylation reactions .

Antioxidant Properties

A study evaluated the antioxidant activity of various tetrahydroquinoline derivatives, including this compound. The compound demonstrated significant inhibition of albumin denaturation and antitryptic activity in vitro. These results suggest its potential as an antioxidant agent .

Anticancer Activity

Research has shown that derivatives of tetrahydroquinoline exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures were tested against melanoma and breast cancer cells, revealing notable cytotoxicity. The structure-activity relationship (SAR) indicated that the presence of specific substituents on the quinoline moiety enhances anticancer activity .

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Compound AA549 (Lung)2.2Induces apoptosis
Compound BMDA-MB-231 (Breast)1.5Inhibits tubulin polymerization
This compoundColo-829 (Melanoma)0.17Cytotoxicity via apoptosis

Neuroprotective Effects

In a model of neuropathic pain using rats, derivatives of this compound were shown to reverse thermal hyperalgesia at doses as low as 30 mg/kg. This suggests potential applications in treating conditions associated with chronic pain and neurodegeneration .

Case Study 1: Bradycardic Activity

A series of studies focused on the bradycardic effects of tetrahydroquinoline derivatives in isolated guinea pig atria demonstrated that modifications on the benzyl moiety significantly influenced the potency of these compounds as bradycardic agents. Notably, compound 11e exhibited potent specific bradycardic activity .

Case Study 2: Antimalarial Activity

Recent investigations into piperidine-containing quinoline analogues revealed nanomolar activity against Plasmodium falciparum strains. Compounds derived from tetrahydroquinoline showed promise as antimalarial agents without exhibiting cytotoxicity in tested models .

Q & A

Basic Research Questions

Q. What are common synthetic methodologies for preparing 6-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline derivatives?

  • Methodological Answer :

  • Reductive Amination : React 1,2,3,4-tetrahydroquinoline with piperidin-4-one derivatives (e.g., 1-methylpiperidin-4-one) using sodium triacetoxyborohydride (STAB) and acetic acid in dichloromethane. Purify via column chromatography (e.g., compound 58 in ).
  • Bromination : Treat substituted tetrahydroquinoline derivatives with N-bromosuccinimide (NBS) in DMF to introduce bromine at position 6 (e.g., compound 61).
  • Spirocyclic Derivatives : Use tert-butyl oxopiperidine carboxylates for nucleophilic substitution reactions to form tert-butyl-protected intermediates (e.g., compounds 59 and 60).

Q. How can the purity and structural integrity of this compound derivatives be validated?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze 1H^1H NMR shifts to confirm substituent positions (e.g., aromatic protons at δ 6.5–7.5 ppm and piperidine protons at δ 1.5–3.0 ppm).
  • Mass Spectrometry (MS) : Use ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]+^+ for compound 58 at m/z 245.2).
  • IR Spectroscopy : Confirm functional groups (e.g., amide C=O stretches at 1650–1700 cm1^{-1}).

Q. What safety protocols should be followed when handling this compound derivatives?

  • Methodological Answer :

  • Inhalation/Contact : Use fume hoods and PPE (gloves, lab coats). If exposed, rinse skin/eyes with water for 15 minutes and seek medical attention.
  • Waste Disposal : Neutralize acidic or basic residues before disposal. Follow institutional guidelines for halogenated waste (e.g., brominated derivatives).

Advanced Research Questions

Q. How can stereochemical conformation impact the biological activity of this compound derivatives?

  • Methodological Answer :

  • X-ray Crystallography : Determine absolute configuration (e.g., (4R)-4-(Biphenyl-4-yl)-7-chloro-1,2,3,4-tetrahydroquinoline adopts a half-chair conformation with axial biphenyl orientation).
  • Enantioselective Synthesis : Use Brønsted acid catalysts (e.g., chiral phosphoric acids) for asymmetric transfer hydrogenation to access enantiopure intermediates .

Q. How can researchers address contradictions in spectral data interpretation (e.g., low-intensity molecular ions in MS)?

  • Methodological Answer :

  • Cross-Validation : Combine GC-MS with high-resolution MS (HRMS) to confirm molecular weight (e.g., compounds 3a-l in showed <8% molecular ion intensity, requiring HRMS for validation).
  • Alternative Ionization : Use ESI or APCI instead of electron ionization (EI) to enhance ion stability.

Q. What strategies optimize reaction yields for challenging substitutions (e.g., bromination at position 6)?

  • Methodological Answer :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Catalyst Screening : Test Lewis acids (e.g., FeCl3_3) or radical initiators (e.g., AIBN) for regioselective bromination.

Q. How can computational modeling predict the pharmacological profile of this compound derivatives?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to simulate interactions with target receptors (e.g., dopamine or serotonin transporters).
  • QSAR Models : Corporate substituent electronic parameters (Hammett σ) to predict bioactivity trends.

Data Contradiction Analysis

  • Example : Discrepancies in 1H^1H NMR integration ratios for diastereomers.
    • Resolution : Use 13C^{13}C-DEPT or 2D NMR (COSY, HSQC) to assign overlapping signals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
Reactant of Route 2
6-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.